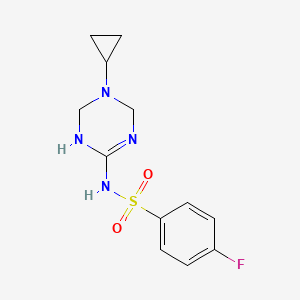![molecular formula C22H27N3O3S B4491667 1-acetyl-N-{1-[4-(pyrrolidin-1-yl)phenyl]ethyl}-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B4491667.png)
1-acetyl-N-{1-[4-(pyrrolidin-1-yl)phenyl]ethyl}-2,3-dihydro-1H-indole-5-sulfonamide
Übersicht
Beschreibung
1-acetyl-N-{1-[4-(pyrrolidin-1-yl)phenyl]ethyl}-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound that features a combination of indole, pyrrolidine, and sulfonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-{1-[4-(pyrrolidin-1-yl)phenyl]ethyl}-2,3-dihydro-1H-indole-5-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the sulfonamide group and the pyrrolidine ring. Common reagents used in these steps include acetic anhydride, sulfonyl chlorides, and pyrrolidine. The reaction conditions often involve the use of catalysts, such as palladium or rhodium complexes, and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1-acetyl-N-{1-[4-(pyrrolidin-1-yl)phenyl]ethyl}-2,3-dihydro-1H-indole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions include various substituted indoles, amines, and sulfonamide derivatives. These products can be further functionalized to explore new chemical spaces and potential biological activities .
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-{1-[4-(pyrrolidin-1-yl)phenyl]ethyl}-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-acetyl-N-{1-[4-(pyrrolidin-1-yl)phenyl]ethyl}-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and sulfonamide groups are known to bind to active sites of enzymes, inhibiting their activity. The pyrrolidine ring enhances the compound’s binding affinity and selectivity by providing additional interactions with the target protein . This compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-acetyl-N-{1-[4-(pyrrolidin-1-yl)phenyl]ethyl}-2,3-dihydro-1H-indole-5-sulfonamide: shares structural similarities with other indole derivatives, such as indomethacin and tryptophan.
Pyrrolidine derivatives: Compounds like proline and pyrrolizidine alkaloids also feature the pyrrolidine ring and exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This compound’s ability to interact with multiple molecular targets and its potential for diverse applications make it a valuable subject of study in various scientific fields.
Eigenschaften
IUPAC Name |
1-acetyl-N-[1-(4-pyrrolidin-1-ylphenyl)ethyl]-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-16(18-5-7-20(8-6-18)24-12-3-4-13-24)23-29(27,28)21-9-10-22-19(15-21)11-14-25(22)17(2)26/h5-10,15-16,23H,3-4,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEOHQXHDXPVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCC2)NS(=O)(=O)C3=CC4=C(C=C3)N(CC4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,5-TRIMETHYL-1-(2-MORPHOLINOETHYL)-6-PHENYL-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE](/img/structure/B4491588.png)


![N-(2,5-dimethoxyphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B4491599.png)
![1-(3-CHLOROPHENYL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}UREA](/img/structure/B4491602.png)
![6-ethyl-4-(4-ethyl-1-piperazinyl)-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B4491625.png)
![6-(3-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4491626.png)
![6-(4-Ethoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4491629.png)
![N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)isonicotinamide](/img/structure/B4491633.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4491640.png)

![N-(6-ethyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B4491654.png)
![3-(1,3-benzodioxol-5-yl)-N-bicyclo[2.2.1]hept-2-ylpropanamide](/img/structure/B4491668.png)
![2-(2-hydroxyethyl)-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B4491672.png)
